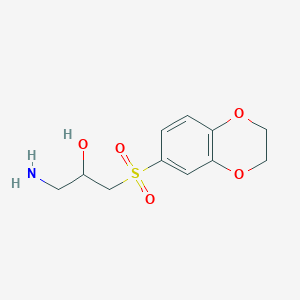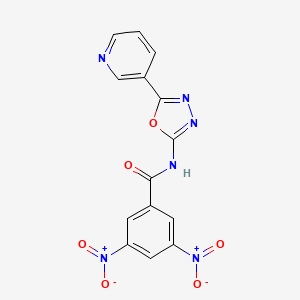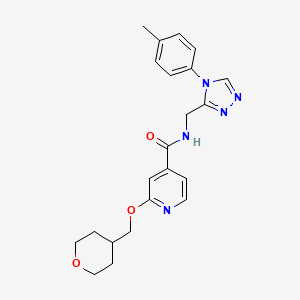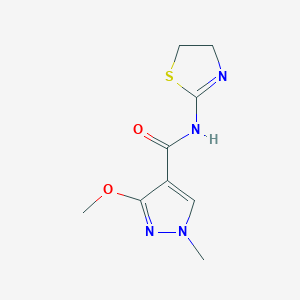
1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol" is a chemical entity that appears to be related to a class of organic compounds featuring a benzodioxin moiety, which is a fused heterocyclic system containing oxygen atoms, and a sulfonamide group, which is a common functional group in medicinal chemistry. The presence of an amino group and a hydroxyl group suggests potential for further chemical modification and biological activity.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through the use of prop-2-ynylsulfonium salts in a sequential [1 + 4]- and [2 + 3]-annulation process, leading to the formation of hexahydropyrrolo[3,2-b]indoles with high yields . This method showcases the utility of sulfonium salts as C2 synthons, which could potentially be applied to the synthesis of the compound by using sulfonyl-protected o-amino aromatic aldimines as starting materials.
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been analyzed, revealing the presence of intramolecular hydrogen bonding and pi-pi stacking interactions . These structural features are critical in determining the conformation and stability of the molecule, which in turn can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of "this compound" are not detailed in the provided papers, the related compounds have shown reactivity towards the formation of amino amides and amino esters . This suggests that the compound may also undergo similar reactions, particularly with the presence of amino and hydroxyl functional groups that are amenable to nucleophilic attack and esterification or amidation reactions.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biofilm Inhibition
- Research has shown the synthesis of derivatives of this compound with applications in inhibiting bacterial biofilms. For instance, N-alkyl/aralkyl derivatives exhibited inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with some showing mild cytotoxicity (Abbasi et al., 2020).
Antibacterial Agents and Enzyme Inhibitors
- These compounds have been explored for their antibacterial potential. N-Substituted derivatives have been synthesized and shown to act as potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
- Another study synthesized similar compounds with promising antibacterial and antifungal properties, particularly against Gram-positive and Gram-negative bacteria (Abbasi et al., 2020).
Anti-Diabetic Applications
- The anti-diabetic potential of these compounds has been investigated. Derivatives were found to have weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Anti-Inflammatory and Anticonvulsant Properties
- A study highlighted the synthesis of racemic and enantiomeric forms of the compound for their anti-inflammatory properties (Vazquez et al., 1997).
- Another research explored amino amides and esters based on this compound for anticonvulsant activity (Arustamyan et al., 2019).
Alzheimer's Disease and Type-2 Diabetes Therapy
- A series of derivatives were synthesized for potential use as therapeutic agents for Alzheimer's disease and Type-2 Diabetes, showing moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting various neurological processes .
Mode of Action
This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity .
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to enhanced cholinergic transmission, affecting various physiological processes. The compound has been studied for its potential therapeutic effects in treating Alzheimer’s disease, given the role of cholinergic transmission in memory and cognition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield this compound was carried out in aqueous alkaline media
properties
IUPAC Name |
1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c12-6-8(13)7-18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8,13H,3-4,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJIINMIPRUAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)



![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)
![8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2498804.png)
methanone](/img/structure/B2498805.png)
![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)

![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)
![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)